molecular formula C7H6 B14465727 Cyclopropane, 1,1-diethynyl- CAS No. 72323-66-1

Cyclopropane, 1,1-diethynyl-

Cat. No.: B14465727
CAS No.: 72323-66-1
M. Wt: 90.12 g/mol
InChI Key: NYLVKOBKPNQZTK-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-diethynyl- is an organic compound with the molecular formula C₇H₆. It is characterized by a cyclopropane ring with two ethynyl groups attached to the same carbon atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropane, 1,1-diethynyl- can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of cyclopropane, 1,1-diethynyl- often involves the use of high-pressure reactors to facilitate the reaction between cyclopropylcarbinol and acetylene. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane, 1,1-diethynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropane, 1,1-diethynyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis due to its strained ring structure, which makes it highly reactive.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-diethynyl- involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The ethynyl groups also contribute to its reactivity by providing sites for nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Cyclopropane, 1,1-diethynyl- is unique due to the presence of ethynyl groups, which impart additional reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

72323-66-1

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

1,1-diethynylcyclopropane

InChI

InChI=1S/C7H6/c1-3-7(4-2)5-6-7/h1-2H,5-6H2

InChI Key

NYLVKOBKPNQZTK-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)C#C

Origin of Product

United States

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